molecular formula C26H15FO6 B11159676 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one

Cat. No.: B11159676
M. Wt: 442.4 g/mol
InChI Key: TUOHYBOTAWMJRO-UHFFFAOYSA-N
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Description

The compound 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one is a complex organic molecule that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with two chromen-2-one moieties and a 4-fluorophenyl group, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one typically involves multiple steps. One common route includes the following steps:

    Preparation of 4-fluorophenyl acetic acid: This is achieved by the reaction of 4-fluorobenzyl chloride with sodium cyanide, followed by hydrolysis.

    Formation of 4-fluorophenyl-2-oxoethyl ester: The acetic acid derivative is then esterified using ethanol and sulfuric acid.

    Coupling with chromen-2-one derivatives: The ester is reacted with 7-hydroxy-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antioxidant agent.

    Medicine: Investigated for its anticancer, anti-inflammatory, and anticoagulant properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Antimicrobial Activity: Disrupts bacterial cell walls and inhibits enzyme activity.

    Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

    Anticancer Activity: Induces apoptosis in cancer cells by targeting specific molecular pathways.

Comparison with Similar Compounds

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one: can be compared with other coumarin derivatives such as:

These compounds share similar structural features but differ in their biological activities and applications. The presence of the 4-fluorophenyl group in This compound imparts unique properties, making it a valuable compound for research.

Properties

Molecular Formula

C26H15FO6

Molecular Weight

442.4 g/mol

IUPAC Name

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(2-oxochromen-3-yl)chromen-2-one

InChI

InChI=1S/C26H15FO6/c27-17-7-5-15(6-8-17)22(28)14-31-18-9-10-19-20(13-25(29)32-24(19)12-18)21-11-16-3-1-2-4-23(16)33-26(21)30/h1-13H,14H2

InChI Key

TUOHYBOTAWMJRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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